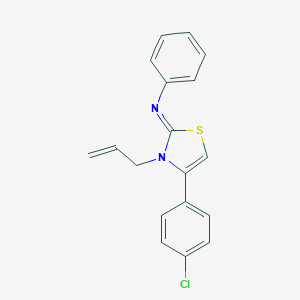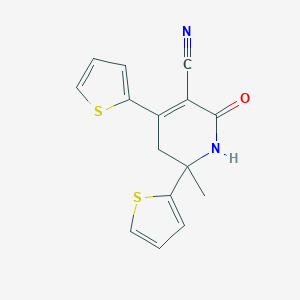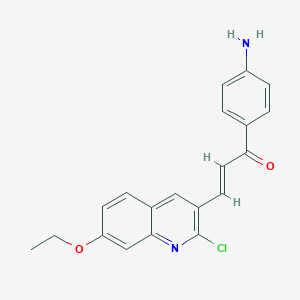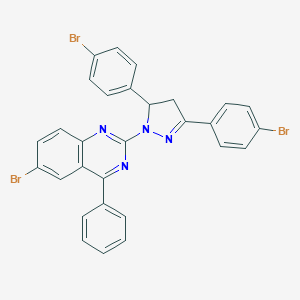
4-(4-chlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine, commonly known as CPI-613, is a novel anticancer agent that has gained significant attention in recent years. It is a small molecule inhibitor that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for energy production in cancer cells. CPI-613 has shown promising results in preclinical and clinical studies, making it a potential candidate for cancer treatment.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
This compound has been investigated for its potential as an antimicrobial agent. The thiazole ring, a common motif in many biologically active molecules, may contribute to the compound’s ability to inhibit the growth of various bacteria and fungi. Its efficacy against Gram-negative bacteria and its potent antifungal activity against species like Candida albicans and Candida glabrata are particularly noteworthy .
Anticonvulsant Activity
The compound’s structure is conducive to anticonvulsant activity. It may act as a positive allosteric modulator of the GABA_A receptor at the benzodiazepine binding site, which is a common mechanism for many anticonvulsant drugs. This application is supported by in vivo studies and in silico evaluations that suggest a promising potential for treating seizure disorders .
Polymer Synthesis
The structural elements of this compound, particularly the chlorophenyl group, make it a candidate for use in polymer synthesis. It could serve as a precursor for creating rigid and temperature-resistant polymers, which have applications in industries requiring materials that can withstand extreme conditions .
Enzyme Inhibition
The compound’s potential to act as an enzyme inhibitor, particularly for enzymes like carbonic anhydrase, has been suggested. This could have implications for the treatment of conditions like glaucoma or edema, where inhibition of carbonic anhydrase can be therapeutically beneficial .
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2S/c1-2-12-21-17(14-8-10-15(19)11-9-14)13-22-18(21)20-16-6-4-3-5-7-16/h2-11,13H,1,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVXLZXCGBCIDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B415104.png)
![2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B415107.png)

![2-(1,3-Benzoxazol-2-yl)-3-[4-(1-piperidinylsulfonyl)anilino]acrylaldehyde](/img/structure/B415111.png)
![N-[4-(6-chloro-4-phenyl-2-quinolinyl)phenyl]-N-(4-methoxybenzylidene)amine](/img/structure/B415113.png)
![4-[(7-Iododibenzo[a,c]phenazin-11-yl)oxy]phenylamine](/img/structure/B415115.png)
![[3,5-Bis-(4-bromo-phenyl)-4,5-dihydro-pyrazol-1-yl]-(4-bromo-phenyl)-methanone](/img/structure/B415117.png)

![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-bromo-4-phenylquinazoline](/img/structure/B415119.png)
![1-{4-[(6-Bromo-4-phenyl-2-quinazolinyl)amino]phenyl}-3-phenyl-2-propen-1-one](/img/structure/B415120.png)
![2-Iodo-dibenzo[a,c]phenazine](/img/structure/B415121.png)
![N'-[3-nitro-4-(4-morpholinyl)benzylidene]-2-(5-phenyl-2H-tetraazol-2-yl)acetohydrazide](/img/structure/B415122.png)
